molecular formula C21H23ClO5 B4614466 4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde

4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde

Cat. No.: B4614466
M. Wt: 390.9 g/mol
InChI Key: DBDLJRRXZDMPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde is a useful research compound. Its molecular formula is C21H23ClO5 and its molecular weight is 390.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.1234015 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Encapsulation of Molybdenum(VI) Complexes

A study by Ghorbanloo and Maleki Alamooti (2017) discusses the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, serving as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research highlights the potential of encapsulated catalysts in enhancing catalytic activity, stability, and operational flexibility in chemical reactions (Ghorbanloo & Maleki Alamooti, 2017).

Deactivation of Grubbs Carbene Complex

The work by Werner et al. (2003) explores the deactivation of the Grubbs carbene complex by allylic alcohols, providing insights into the catalytic reactions of carbene complexes with allyl alcohol, leading to various organic compounds. This study contributes to understanding the reactivity and applications of carbene complexes in organic synthesis (Werner, Grünwald, Stueer, & Wolf, 2003).

Synthesis and Characterization of Bis-aldehyde Monomers

Hafeez et al. (2019) report on the synthesis and characterization of bis-aldehyde monomers and their electrically conductive pristine polyazomethines. The study provides valuable information on the structural and physicochemical properties of polymers, potentially applicable in materials science and engineering (Hafeez, Akhter, Gallagher, Khan, Gul, & Shah, 2019).

Photodegradation Studies

Gackowska et al. (2014) investigated the photodegradation of 2-Ethylhexyl 4-methoxycinnamate in the presence of oxidizing and chlorinating systems, identifying reaction products and providing a theoretical basis for the formation of chloroorganic compounds. This research is relevant for understanding the environmental degradation of organic compounds (Gackowska, Przybyłek, Studziński, & Gaca, 2014).

Properties

IUPAC Name

3-chloro-5-ethoxy-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClO5/c1-4-6-15-7-8-18(19(12-15)24-3)26-9-10-27-21-17(22)11-16(14-23)13-20(21)25-5-2/h4,7-8,11-14H,1,5-6,9-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDLJRRXZDMPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCCOC2=C(C=C(C=C2)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.